Cas no 1325-85-5 (1-Naphthalenemethanol, a,a-bis[4-(dimethylamino)phenyl]-4-(methylphenylamino)-)

1-Naphthalenemethanol, a,a-bis[4-(dimethylamino)phenyl]-4-(methylphenylamino)- structure
1325-85-5 structure
Product Name:1-Naphthalenemethanol, a,a-bis[4-(dimethylamino)phenyl]-4-(methylphenylamino)-
CAS No:1325-85-5
MF:C34H35N3O
MW:501.66120839119
CID:158120
PubChem ID:6451235
Update Time:2025-04-19

1-Naphthalenemethanol, a,a-bis[4-(dimethylamino)phenyl]-4-(methylphenylamino)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenemethanol, a,a-bis[4-(dimethylamino)phenyl]-4-(methylphenylamino)-
    • alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(methylphenylamino)naphthalene-1-methanol
    • bis[4-(dimethylamino)phenyl]-[4-(N-methylanilino)naphthalen-1-yl]methanol
    • Α,Α-BIS[4-(DIMETHYLAMINO)PHENYL]-4-(METHYLPHENYLAMINO)-1-NAPHTHALENEMETHANOL
    • 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)-
    • alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol
    • bis[4-(dimethylamino)phenyl]{4-[methyl(phenyl)amino]naphthalen-1-yl}methanol
    • BlueBase 643
    • C.I. 42563b
    • C.I. Solvent Blue 2
    • Neptune Blue Base 634
    • Solvent Blue2
    • Victoria Blue Base F 4R
    • 1-Naphthalenemethanol, α,α-bis[4-(dimethylamino) phenyl]-4-(methylphenylamino)-
    • 1-Naphthalenemethanol, .alpha.,.alpha.-bis4-(dimethylamino)phenyl-4-(methylphenylamino)-
    • EINECS 215-408-6
    • 1325-85-5
    • alpha,alpha-Bis[4-(dimethylamino)phenyl]-4-(methylphenylamino)-1-naphthalenemethanol
    • DTXSID20157601
    • NS00020994
    • Inchi: 1S/C34H35N3O/c1-35(2)27-19-15-25(16-20-27)34(38,26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29/h6-24,38H,1-5H3
    • InChI Key: SOCBTLQQCNFNIE-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)C1=CC=C(C2C=CC=CC1=2)N(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 501.27825
  • Monoisotopic Mass: 501.278013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 7
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30
  • XLogP3: 7.4

Experimental Properties

  • Density: 1.18
  • Boiling Point: 706.9°Cat760mmHg
  • Flash Point: 375.4°C
  • Refractive Index: 1.685
  • PSA: 29.95
  • LogP: 7.02390

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